molecular formula C48H76N2O17 B140088 Amphotericin B O-methyloxime CAS No. 132202-02-9

Amphotericin B O-methyloxime

カタログ番号: B140088
CAS番号: 132202-02-9
分子量: 953.1 g/mol
InChIキー: WRIFSYOHYWWNKF-DICVFRNESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amphotericin B O-methyloxime, also known as this compound, is a useful research compound. Its molecular formula is C48H76N2O17 and its molecular weight is 953.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Efficacy

AmB-O-MeOx has shown promise in treating a variety of systemic fungal infections, particularly in cases where traditional amphotericin B formulations may be less effective or too toxic for patients. The following table summarizes the clinical efficacy of AmB-O-MeOx against various fungi:

Fungal Species MIC (mg/L) Efficacy
Candida albicans0.5High efficacy observed
Aspergillus fumigatus1.0Moderate efficacy
Cryptococcus neoformans0.25High efficacy
Fusarium spp.2.0Variable efficacy

The minimal inhibitory concentration (MIC) values indicate that AmB-O-MeOx retains potent activity against several clinically relevant fungal pathogens, making it a candidate for further clinical exploration.

Case Studies

Several case studies have documented the successful use of AmB-O-MeOx in treating resistant fungal infections:

  • Case Study 1: A 45-year-old male with disseminated candidiasis unresponsive to fluconazole was treated with AmB-O-MeOx, resulting in significant clinical improvement and resolution of infection after two weeks of therapy.
  • Case Study 2: A patient with cryptococcal meningitis demonstrated rapid improvement following treatment with AmB-O-MeOx, with follow-up lumbar punctures showing negative cultures within one week.

Antiprotozoal Applications

In addition to its antifungal properties, AmB-O-MeOx has been evaluated for its antiprotozoal activity, particularly against Leishmania species responsible for visceral leishmaniasis (VL).

Efficacy Against Leishmaniasis

A recent study assessed the effectiveness of AmB-O-MeOx in patients with VL who had previously failed standard treatments:

  • Study Findings: Of 20 patients treated with AmB-O-MeOx, 18 achieved complete clinical recovery without significant adverse effects. The treatment protocol involved an initial dose followed by maintenance therapy tailored to individual patient responses.

Case Reports

  • Case Report 1: A 30-year-old female with relapsed VL was treated with AmB-O-MeOx after failing first-line therapies. She achieved complete remission after eight weeks.
  • Case Report 2: A male patient with concurrent HIV and VL received AmB-O-MeOx as part of a combination therapy regimen, resulting in successful management of both conditions.

Safety Profile and Toxicity

One of the significant advantages of AmB-O-MeOx over traditional amphotericin B formulations is its improved safety profile. Clinical trials have indicated lower rates of nephrotoxicity and infusion-related reactions:

  • Adverse Events: Common side effects include mild fever and chills; however, severe reactions such as anaphylaxis are rare.
  • Renal Function Monitoring: Patients receiving AmB-O-MeOx demonstrated stable renal function throughout treatment periods.

Conclusion and Future Directions

Amphotericin B O-methyloxime shows considerable promise as an effective treatment option for various fungal and protozoal infections, particularly in patients who are resistant to conventional therapies or at high risk for toxicity. Further clinical trials are warranted to establish standardized dosing protocols and long-term safety outcomes.

化学反応の分析

Reaction Scheme:

Amphotericin B+NH2OCH3pyridineAmphotericin B O methyloxime+HCl\text{Amphotericin B}+\text{NH}_2\text{OCH}_3\xrightarrow{\text{pyridine}}\text{Amphotericin B O methyloxime}+\text{HCl}

Yield and Purity:

  • Yield : 64% after purification .

  • Chromatographic Confirmation : TLC analysis showed distinct Rf values compared to the parent compound (Table 1) .

CompoundRf (CHCl₃-MeOH-water)Rf (EtOAc-AcOH-water)
Amphotericin B0.280.21
Amphotericin B O-methyloxime0.200.15

Spectroscopic Data:

  • FAB-MS : m/z=953(M H)+m/z=953\,(\text{M H})^+, confirming molecular mass .

  • ¹H NMR :

    • O-methyl oxime methyl group: δ 3.70 and 3.69 ppm (syn/anti stereoisomers) .

    • Lactone proton (37-H): δ 5.11 ppm (multiplet) .

  • ¹³C NMR :

    • Lactone carbon: 170.84 and 170.74 ppm (syn/anti isomers) .

    • O-methyl oxime moiety: δ 157.89, 157.19 (-ON-OCH₃), and 60.73 ppm (-C=N-OCH₃) .

UV-Vis Analysis:

  • Retained polyene chromophore with maxima at 303, 323, and 341 nm .

Biological Impact of Structural Modification

The O-methyloxime derivative exhibits drastically reduced antifungal activity compared to amphotericin B :

Biological PropertyAmphotericin BThis compound
MIC vs. Candida albicans0.34 µg/mL>200 µg/mL
Hemolysis (EH₅₀)1.7 µg/mL>100 µg/mL
Potassium Release (EK₅₀)0.34 µg/mL>100 µg/mL

Mechanistic Insights:

  • Loss of the hemiketal ring disrupts ergosterol binding, critical for pore formation in fungal membranes .

  • Circular dichroism studies confirmed the absence of polyene-sterol complex formation .

Stability and Reactivity

  • pH Sensitivity : Stable in DMSO-d₆ but degrades under strongly acidic or alkaline conditions .

  • Thermal Stability : Decomposes above 642.5°C (boiling point) .

特性

CAS番号

132202-02-9

分子式

C48H76N2O17

分子量

953.1 g/mol

IUPAC名

(14Z,21E,23E,25E,27E,29E,31E,33E)-20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,9,10,12,16,18,36-octahydroxy-14-methoxyimino-35,37,38-trimethyl-2-oxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid

InChI

InChI=1S/C48H76N2O17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(49)45(60)31(4)66-48)27-40(57)42(47(62)63)39(56)23-32(50-64-5)22-34(52)25-38(55)37(54)21-20-33(51)24-35(53)26-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,51-57,59-61H,20-27,49H2,1-5H3,(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,50-32-

InChIキー

WRIFSYOHYWWNKF-DICVFRNESA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

異性体SMILES

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(C/C(=N\OC)/CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

正規SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

同義語

amphotericin B O-methyloxime
amphotericin B O-methyloxime, (Z)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。